methyl 3-isobutyl-1H-pyrazole-5-carboxylate

Description

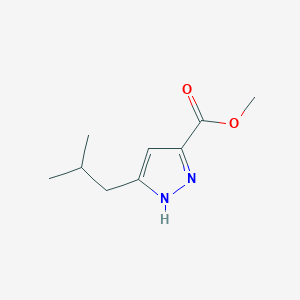

Methyl 3-isobutyl-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound featuring a methyl ester group at position 5 and an isobutyl substituent at position 3. Its molecular formula is C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol. Pyrazole derivatives are widely utilized in pharmaceutical and agrochemical industries due to their versatile reactivity and biological activity.

Properties

IUPAC Name |

methyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)4-7-5-8(11-10-7)9(12)13-3/h5-6H,4H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPIXBYEPVQRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402712 | |

| Record name | methyl 3-isobutyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517870-29-0 | |

| Record name | methyl 3-isobutyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous ethanol, methanol, or toluene | Alcohol solvents favored for cyclization and esterification |

| Temperature | -20°C to 0°C for cyclization | Low temperature prevents side reactions and decomposition |

| Base | Sodium ethoxide or sodium hydride | Used for enolate formation |

| Acid Catalyst | Sulfuric acid or HCl for esterification | Catalyzes methyl ester formation |

| Reaction Time | 1–3 hours for cyclization | Sufficient for complete ring closure |

| Purification | Recrystallization, column chromatography | Ensures high purity (>95%) |

Research Findings and Characterization

Research studies have reported the following findings related to the preparation and characterization of methyl 3-isobutyl-1H-pyrazole-5-carboxylate and its analogs:

Yield and Purity: Yields typically range from 70% to 85% depending on reaction scale and conditions. Purity is confirmed by HPLC and NMR analysis, with chromatographic purity exceeding 95% after purification.

Spectroscopic Characterization:

- NMR (¹H and ¹³C): Confirms the pyrazole ring formation, the presence of the isobutyl substituent, and the methyl ester group.

- FTIR: Shows characteristic ester carbonyl stretching (~1735 cm⁻¹) and pyrazole ring vibrations.

- Mass Spectrometry: Confirms molecular weight and fragmentation consistent with the target compound.

Stability Considerations: The methyl ester is stable under neutral and mildly acidic conditions but can hydrolyze under strong basic or acidic conditions. The isobutyl substituent remains intact under typical synthetic conditions.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| β-Ketoester Alkylation + Cyclization | Alkylation → Cyclization with methylhydrazine → Esterification | Straightforward, well-established | Multi-step, requires purification |

| Sodium Enolate + Methylhydrazine | Enolate formation → Cyclization at low temp | Efficient, good yields | Requires strict temperature control |

| One-Pot Acidification & Cyclization | Enolate acidification with CO2 (for related pyrazoles) | High purity, scalable | More complex setup, solvent handling |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isobutyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can yield pyrazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions include pyrazole carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reaction and reagents used .

Scientific Research Applications

Organic Synthesis

Role as a Building Block

MIBPC serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic compounds. It is utilized in the synthesis of novel heterocyclic amino acids, which are crucial in drug discovery. The compound can be transformed into β-keto esters through reactions with carboxylic acids, followed by treatment with N,N-dimethylformamide dimethyl acetal and various N-mono-substituted hydrazines. This process yields valuable chiral and achiral building blocks for complex heterocyclic systems and peptides.

Synthesis of Pyrazolo[1,5-a]pyrimidines

MIBPC is also involved in the regioselective synthesis of pyrazolo[1,5-a]pyrimidines. The reaction occurs under acidic conditions, promoting the stabilization of the ring structure through resonance effects from the -OH group. These pyrazolo derivatives exhibit promising pharmacological properties, making them candidates for further biological evaluation.

Medicinal Chemistry

Biological Activity

Research indicates that MIBPC exhibits notable biological activities, including potential anti-inflammatory and analgesic properties. Its interactions with biological macromolecules allow it to form covalent bonds with proteins or nucleic acids, which may alter their functions. This characteristic is significant for understanding its mechanism of action and therapeutic potential in drug development aimed at treating various diseases.

Synergistic Effects in Antitumor Assays

In studies focusing on antitumor effects, MIBPC has shown synergistic interactions with other therapeutic agents. This suggests its utility in enhancing the efficacy of existing drugs or as a lead compound for developing new anticancer therapies.

Biochemical Applications

Bioassays and In Vitro Experiments

MIBPC is employed in bioassays to assess its effects on specific biological targets. These studies involve various in vitro experiments that help elucidate its biochemical interactions and physiological effects within biological systems. Such research is critical for advancing our understanding of the compound's role in health and disease.

Catalysis and Material Science

Development of Catalytic Systems

The derivatives of MIBPC are explored for their potential in developing new catalytic systems for chemical transformations. By incorporating MIBPC into ligands for metal coordination complexes, researchers have evaluated their catalytic activity, leading to the creation of complex pyrazole-based compounds with enhanced utility in catalysis.

Material Chemistry Applications

MIBPC acts as a precursor for materials exhibiting specific electronic or photonic properties. The cyclocondensation reactions involving acetylenic ketones and methylhydrazine or aryl hydrazines yield regioisomeric pyrazoles that can be utilized in advanced technological applications such as sensors or electronic devices.

Summary Table: Applications of Methyl 3-Isobutyl-1H-Pyrazole-5-Carboxylate

| Field | Application Summary | Methods of Application | Results and Outcomes |

|---|---|---|---|

| Organic Synthesis | Building block for novel heterocyclic amino acids | Conversion to β-keto esters via carboxylic acid reactions | Yields chiral/achiral building blocks for complex systems |

| Medicinal Chemistry | Potential anti-inflammatory and analgesic properties | Bioassays and interaction studies | Demonstrated synergistic effects with other molecules in antitumor assays |

| Biochemical Applications | Studied for biochemical interactions and physiological effects | In vitro experiments assessing effects on biological targets | Insights into mechanisms of action and therapeutic potential |

| Catalysis | Development of new catalytic systems | Incorporation into ligands for metal coordination complexes | Creation of diverse pyrazole-based compounds with enhanced catalytic activity |

| Material Science | Precursor for materials with electronic or photonic properties | Cyclocondensation reactions to produce regioisomeric pyrazoles | Rapid synthesis routes leading to materials applicable in advanced technologies |

Mechanism of Action

The mechanism of action of methyl 3-isobutyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following pyrazole and indazole carboxylates are analyzed for comparative purposes:

Key Observations:

- Core Heterocycle : this compound and most analogs feature a pyrazole ring, whereas the indazole derivative () has a fused benzene-pyrazole structure, altering electronic properties and biological activity .

- Ester Position: Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate () places the ester at position 3, which may influence metabolic stability compared to position 5 esters . Benzyl Substitution: The 3-methylbenzyl group in introduces aromaticity, likely affecting binding affinity in receptor-targeted applications .

Physicochemical and Application Differences

Biological Activity

Methyl 3-isobutyl-1H-pyrazole-5-carboxylate (MIBPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

MIBPC has the molecular formula and a molar mass of approximately 182.22 g/mol. The compound features a pyrazole ring substituted with an isobutyl group and a carboxylate functional group, which enhances its reactivity and versatility in biological contexts.

Anti-inflammatory and Analgesic Properties

Research indicates that MIBPC exhibits notable anti-inflammatory and analgesic properties. It has been evaluated for its ability to inhibit key inflammatory pathways, making it a candidate for drug development aimed at treating conditions like arthritis and other inflammatory diseases. In vitro studies have shown that MIBPC can interact with specific biological targets, potentially altering their functions .

Anticancer Potential

MIBPC and structurally related compounds have demonstrated anticancer activity. For instance, compounds containing the 1H-pyrazole scaffold have been reported to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In particular, MIBPC's structural characteristics allow it to induce apoptosis in cancer cells, enhancing caspase-3 activity significantly at certain concentrations .

The biological activity of MIBPC can be attributed to its interactions with various biological macromolecules:

- Protein Interactions : MIBPC can form covalent bonds with proteins, potentially altering their activity. This interaction is crucial for understanding its therapeutic potential.

- Cell Cycle Modulation : Studies have shown that MIBPC can affect cell cycle progression in cancer cells, leading to increased apoptosis .

Comparative Analysis with Similar Compounds

To better understand MIBPC's unique properties, a comparison with structurally similar compounds is essential. The following table summarizes some notable analogs:

| Compound Name | Similarity Index |

|---|---|

| 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid | 0.99 |

| 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid | 0.96 |

| 3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid | 0.96 |

| 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 0.96 |

| 5-Isobutyl-1-methyl-1H-pyrazole-3-carboxylic acid | 0.96 |

The uniqueness of MIBPC lies in its specific combination of functional groups, which enhances its reactivity compared to other similar compounds.

Case Studies

Several studies have highlighted the therapeutic potential of MIBPC:

- Study on Anti-inflammatory Activity : A study demonstrated that MIBPC significantly inhibited cyclooxygenase (COX) enzymes involved in inflammation, showing IC50 values comparable to established anti-inflammatory drugs like diclofenac .

- Anticancer Efficacy : Another research effort focused on the compound's ability to induce apoptosis in breast cancer cells, confirming that it enhances caspase activity, which is crucial for programmed cell death .

Q & A

Q. What are the recommended synthetic routes for methyl 3-isobutyl-1H-pyrazole-5-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of β-ketoesters (e.g., methyl acetoacetate) with hydrazine derivatives. For example, analogous pyrazole carboxylates are prepared using substituted hydrazines and β-ketoesters under reflux in ethanol or methanol . Optimization involves:

- Temperature control : Maintain reflux conditions (~78–80°C for ethanol) to ensure complete cyclization.

- Stoichiometric ratios : Use a 1:1 molar ratio of β-ketoester to hydrazine to minimize side products.

- Catalysis : Acidic (e.g., acetic acid) or basic (e.g., sodium ethoxide) catalysts may improve cyclization efficiency.

Yield optimization requires purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring and isobutyl substitution. Look for characteristic peaks: pyrazole C-H (~δ 6.5–7.5 ppm) and ester carbonyl (~δ 165–170 ppm in ¹³C) .

- FTIR : Ester C=O stretch (~1700–1750 cm⁻¹) and pyrazole N-H (~3200 cm⁻¹) .

- Chromatography :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : While specific toxicity data for this compound is limited, general pyrazole-handling protocols apply:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Decomposition Risks : Pyrazoles may release CO, NOₓ, or HCl upon thermal decomposition. Avoid open flames and store in cool, dry conditions .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed chemical waste services .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute HOMO/LUMO energies, elucidating electrophilic/nucleophilic sites. Basis sets (e.g., B3LYP/6-311+G(d,p)) optimize accuracy for heterocycles .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation behavior.

- Docking Studies : Dock the compound into enzyme active sites (e.g., cyclooxygenase) to hypothesize bioactivity, leveraging PyRx or AutoDock Vina .

Q. What experimental strategies resolve contradictions in reported biological activities of pyrazole derivatives?

- Methodological Answer :

- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to isolate compound-specific effects from cell-type variability.

- Metabolic Stability Tests : Use liver microsomes (human/rat) to assess if conflicting bioactivity stems from metabolite interference .

- Control Experiments : Include positive/negative controls (e.g., celecoxib for COX-2 inhibition) to validate assay conditions .

Q. How can environmental fate studies be designed for this compound?

- Methodological Answer :

- Persistence Testing : Use OECD 307 guidelines to measure biodegradation in soil/water systems under aerobic/anaerobic conditions.

- Adsorption Studies : Batch experiments with varying soil pH (4–9) and organic matter content quantify sorption coefficients (Kd) .

- Ecotoxicity : Acute toxicity assays with Daphnia magna (48-hr LC₅₀) and Aliivibrio fischeri (bioluminescence inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.